molecular formula C30H36N6O4 B12171869 N'~1~,N'~10~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide

N'~1~,N'~10~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide

Cat. No.: B12171869
M. Wt: 544.6 g/mol
InChI Key: IDQHRMGLJCXTTF-UHFFFAOYSA-N
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Description

N’~1~,N’~10~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide is a complex organic compound characterized by its unique structure, which includes two indole-derived moieties linked by a decanedihydrazide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~10~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide typically involves the condensation reaction between 1-ethyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde and decanedihydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~10~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the indole moieties, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

N’~1~,N’~10~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’~1~,N’~10~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~10~-bis(3-chlorobenzylidene)decanedihydrazide
  • N’~1~,N’~10~-bis(4-nitrobenzylidene)decanedihydrazide
  • N’~1~,N’~10~-bis(5-bromo-2-butoxybenzylidene)decanedihydrazide

Uniqueness

N’~1~,N’~10~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide is unique due to its specific indole-derived structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H36N6O4

Molecular Weight

544.6 g/mol

IUPAC Name

N,N'-bis[(1-ethyl-2-hydroxyindol-3-yl)imino]decanediamide

InChI

InChI=1S/C30H36N6O4/c1-3-35-23-17-13-11-15-21(23)27(29(35)39)33-31-25(37)19-9-7-5-6-8-10-20-26(38)32-34-28-22-16-12-14-18-24(22)36(4-2)30(28)40/h11-18,39-40H,3-10,19-20H2,1-2H3

InChI Key

IDQHRMGLJCXTTF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCCCCCCC(=O)N=NC3=C(N(C4=CC=CC=C43)CC)O

Origin of Product

United States

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